molecular formula C17H19NO4P+ B12837383 ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

Cat. No.: B12837383
M. Wt: 332.31 g/mol
InChI Key: WGVRVKKOLVAFEO-MRXNPFEDSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid is a chiral phosphinic acid derivative featuring a benzyloxycarbonyl (Z)-protected amino group, a phenylpropyl chain, and a phosphinic acid moiety. This compound serves as a critical intermediate in synthesizing phosphinic tripeptide inhibitors, such as FI and FII, which target angiotensin-converting enzyme (ACE) systems . Its stereochemical configuration (R-enantiomer) is essential for binding specificity to ACE, influencing inhibitor potency and selectivity .

Properties

Molecular Formula

C17H19NO4P+

Molecular Weight

332.31 g/mol

IUPAC Name

hydroxy-oxo-[(1R)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphanium

InChI

InChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1/t16-/m1/s1

InChI Key

WGVRVKKOLVAFEO-MRXNPFEDSA-O

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, phenylalanine, and phosphinic acid derivatives.

    Protection of Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino acid.

    Formation of Phosphinic Acid Derivative: The protected amino acid is then reacted with a suitable phosphinic acid derivative under conditions that promote the formation of the desired phosphinic acid moiety. This step often involves the use of coupling reagents and bases to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The phosphinic acid moiety can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection of the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of bases to facilitate substitution reactions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Free amino acids after deprotection.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving phosphinic acids.

Medicine

Medically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly in the context of diseases where phosphinic acid analogs can mimic the transition state of enzymatic reactions.

Industry

In the industrial sector, (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid exerts its effects often involves its interaction with enzymes. The phosphinic acid moiety can mimic the transition state of enzymatic reactions, leading to inhibition. This interaction typically involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Key Observations :

  • Stereoselectivity vs. Yield : Compounds like 5o exhibit a trade-off between stereochemical purity (1.3:1 dr) and yield (89%), likely due to reduced steric hindrance from the Boc group .
  • Functional Group Impact : The alkyne in 5n may enhance binding rigidity in ACE inhibitors, whereas the methyl group in 5m improves hydrophobic interactions .

Comparison with ACE Inhibitor Classes

((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid belongs to the phosphinic acid-based ACE inhibitors, contrasting with sulfhydryl (e.g., captopril) and carboxyl (e.g., enalapril) classes .

Class Example Drug Key Structural Feature Stability Binding Affinity to ACE
Phosphinic Acid Fosinopril Phosphinic acid moiety High (hydrolysis-resistant) Moderate-to-high
Sulfhydryl Captopril Thiol (-SH) group Low (oxidizes readily) High
Carboxyl Enalapril Carboxylate (-COO⁻) group Moderate Very high

Key Differences :

  • Stability : Phosphinic acids (e.g., the target compound) resist hydrolysis better than sulfhydryl or carboxyl groups, enhancing pharmacokinetics .
  • Binding Mechanism : The phosphinic acid group mimics tetrahedral intermediates in ACE catalysis, providing competitive inhibition, while carboxyl/sulfhydryl groups rely on ionic or covalent interactions .

Comparison with Phosphinic Tripeptide Inhibitors

The compound is a precursor to tripeptide inhibitors FI and FII, which include additional residues like 4-hydroxyphenylpropanoic acid and isoxazole rings .

Inhibitor Additional Structural Features ACE Domain Target Binding Specificity
FI/FII Isoxazole ring; 4-hydroxyphenyl group Testis ACE (C-domain) Highly specific
Target None (monomeric phosphinic acid) N/A Broad

Functional Implications :

  • The tripeptide inhibitors (FI/FII) exhibit higher specificity for testis ACE due to extended interactions with the enzyme’s active site, while the monomeric compound serves as a flexible scaffold .

Research Findings and Implications

  • Synthesis Efficiency : HMDS-mediated reactions favor phosphinic acid derivatives with bulky protecting groups (e.g., Boc in 5o ) for higher yields, albeit at the cost of stereoselectivity .
  • Biological Activity : Phosphinic acids’ stability and ACE-binding mimicry make them superior to sulfhydryl inhibitors in long-term therapies .
  • Drug Design : Substituents like alkynes (in 5n ) or aromatic rings (in FI/FII) can be tailored to optimize target engagement and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid, and how is stereochemical purity ensured?

  • Answer : The compound can be synthesized via HMDS-mediated P–C bond formation under silylating conditions, which facilitates esterification between phosphinic acids and acrylic acids. Stereochemical control (e.g., achieving >95:5 diastereomeric ratios) is achieved by optimizing reaction parameters such as temperature, solvent polarity, and steric effects of substituents. Structural confirmation is performed using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for verifying the structural integrity of this phosphinic acid derivative?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry and confirming backbone connectivity. Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity. For example, diastereomeric excess can be quantified via chiral chromatography or 31^{31}P NMR analysis .

Q. How does the benzyloxycarbonyl (Cbz) protecting group influence the compound’s stability during peptide synthesis?

  • Answer : The Cbz group provides temporary protection for the amino moiety, preventing undesired side reactions during phosphinic acid activation. Its stability under acidic or basic conditions depends on the reaction milieu, requiring selective deprotection (e.g., hydrogenolysis) to avoid degradation of the phosphinic acid core .

Advanced Research Questions

Q. What experimental strategies can improve diastereoselectivity in HMDS-mediated syntheses of phosphinic acid derivatives?

  • Answer : Diastereoselectivity is influenced by steric hindrance at the reaction center and solvent polarity. For instance, non-polar solvents like toluene enhance stereochemical control by reducing ionic intermediates' mobility. Pre-activation of phosphinic acids with HMDS prior to acrylic acid addition also improves selectivity, as demonstrated in syntheses with 89% yield and 1.3:1 dr ratios .

Q. How can researchers resolve contradictions in stereochemical outcomes when modifying the phosphinic acid backbone?

  • Answer : Discrepancies in diastereomeric ratios (e.g., 96:4 vs. 1.3:1) often arise from competing reaction pathways. Kinetic vs. thermodynamic control should be evaluated via time-course studies. Computational modeling (DFT) of transition states can clarify steric/electronic effects, guiding substrate design for optimal stereoselectivity .

Q. What role does this phosphinic acid derivative play in enzyme inhibition studies, particularly for metalloproteases?

  • Answer : Phosphinic acids are transition-state analogs for zinc-dependent proteases (e.g., angiotensin-converting enzyme). The compound’s phosphinic moiety mimics the tetrahedral intermediate in peptide hydrolysis, enabling competitive inhibition. Modifications at the phenylpropyl or Cbz groups can modulate binding affinity, as seen in analogs like Ramipril .

Q. How do structural modifications at the phosphinic acid moiety impact its pharmacokinetic properties?

  • Answer : Introducing hydrophilic groups (e.g., carboxylates) enhances solubility but may reduce blood-brain barrier penetration. Conversely, lipophilic substituents like phenylpropyl improve membrane permeability. Stability studies in simulated physiological conditions (pH 7.4, 37°C) are critical for evaluating metabolic resistance .

Methodological Considerations

  • Stereochemical Analysis : Use 31^{31}P NMR to distinguish diastereomers, as phosphorus chemical shifts are sensitive to local stereoelectronic environments .
  • Reaction Optimization : Screen silylating agents (e.g., HMDS vs. BSTFA) to balance activation efficiency and byproduct formation.
  • Biological Assays : Pair in vitro enzyme inhibition assays with molecular docking to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.